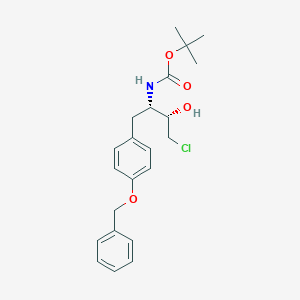
Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClNO4 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate, with the CAS number 174801-33-3, is a synthetic organic compound notable for its potential biological activities. This article explores its chemical structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28ClNO4, with a molecular weight of approximately 405.92 g/mol. The structure includes a tert-butyl group, a benzyloxyphenyl moiety, and a chloro-hydroxybutane unit. These functional groups contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| CAS Number | 174801-33-3 |
| Molecular Formula | C22H28ClNO4 |
| Molecular Weight | 405.92 g/mol |
| Chemical Class | Carbamate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that the compound may exhibit:
- Enzyme Inhibition : The presence of the chloro and hydroxy groups may facilitate interactions with enzyme active sites, potentially inhibiting specific enzymatic pathways.
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of carbamate compounds can exhibit antimicrobial effects, warranting further investigation into this compound's efficacy against pathogens.
Case Studies and Research Findings
- Pharmacological Studies : A study conducted on structurally similar carbamates revealed that modifications in the side chains significantly influenced their pharmacokinetic profiles and biological activities. The specific stereochemistry of this compound may enhance its binding affinity to target receptors compared to its analogs .
- Toxicological Assessments : Toxicity studies have shown that while some carbamate derivatives exhibit low toxicity at therapeutic doses, careful evaluation is necessary for this compound due to the presence of chlorine and hydroxy groups which may pose risks at higher concentrations .
- Comparative Analysis with Similar Compounds : A comparison of biological activities among several related compounds indicates that structural variations significantly impact their effectiveness. For instance:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate | C22H26ClNO4 | Contains an oxo group instead of hydroxy |
| Benzyl carbamate derivatives | Varied | Commonly used in medicinal chemistry |
| 4-Chlorophenol derivatives | C6H5ClO | Used as intermediates in pharmaceutical synthesis |
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFXNUKGPALOJ-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443596 |
Source


|
| Record name | tert-Butyl {(2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174801-33-3 |
Source


|
| Record name | tert-Butyl {(2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














